N,N-Diethyl-L-alaninamide

Description

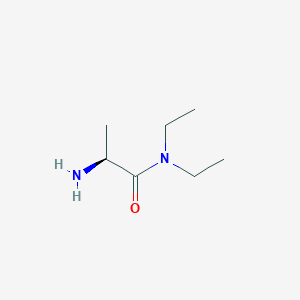

Structure

3D Structure

Properties

CAS No. |

56414-86-9 |

|---|---|

Molecular Formula |

C7H16N2O |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(2S)-2-amino-N,N-diethylpropanamide |

InChI |

InChI=1S/C7H16N2O/c1-4-9(5-2)7(10)6(3)8/h6H,4-5,8H2,1-3H3/t6-/m0/s1 |

InChI Key |

NLPULXIOEMWFQS-LURJTMIESA-N |

Isomeric SMILES |

CCN(CC)C(=O)[C@H](C)N |

Canonical SMILES |

CCN(CC)C(=O)C(C)N |

Origin of Product |

United States |

Synthetic Methodologies for N,n Diethyl L Alaninamide and Analogous Chiral Amides

Amide Bond Formation via Carboxylic Acid Derivatives

The synthesis of N,N-Diethyl-L-alaninamide fundamentally involves the creation of an amide linkage between the carboxyl group of L-alanine and diethylamine (B46881). This transformation is typically achieved by activating the carboxylic acid to facilitate nucleophilic attack by the amine.

Coupling Reagent Approaches

Coupling reagents are instrumental in modern amide synthesis, offering mild reaction conditions and high yields by converting the carboxylic acid into a more reactive intermediate in situ.

N,N′-Dicyclohexylcarbodiimide (DCC) is a widely utilized coupling reagent for the formation of amide bonds. peptide.com The reaction proceeds through the activation of the carboxylic acid (N-protected L-alanine) by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by diethylamine to furnish the desired this compound. A significant advantage of using DCC is the formation of the byproduct, N,N′-dicyclohexylurea (DCU), which is sparingly soluble in most organic solvents and can be easily removed by filtration. peptide.com

However, a critical challenge in coupling chiral amino acids like L-alanine is the risk of racemization. The activated O-acylisourea intermediate can cyclize to form an oxazolone, which can then tautomerize, leading to a loss of stereochemical purity. To mitigate this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. HOBt intercepts the O-acylisourea to form an active ester, which is less prone to racemization and reacts efficiently with the amine. highfine.comnih.gov

Table 1: Overview of DCC-Mediated Amide Coupling

| Feature | Description |

|---|---|

| Reagent | N,N′-Dicyclohexylcarbodiimide (DCC) |

| Intermediate | O-acylisourea |

| Byproduct | N,N′-Dicyclohexylurea (DCU) |

| Advantage | Easy removal of byproduct by filtration |

| Challenge | Potential for racemization of the chiral center |

| Mitigation | Use of additives like 1-hydroxybenzotriazole (HOBt) |

1,1'-Carbonyldiimidazole (CDI) serves as another effective coupling agent for amide bond formation. researchgate.netthieme-connect.de In this method, the N-protected L-alanine is first treated with CDI to form a reactive N-acylimidazolide intermediate. This intermediate subsequently reacts with diethylamine to yield this compound. The byproducts of this reaction are imidazole (B134444) and carbon dioxide, which are generally easy to remove from the reaction mixture. thieme-connect.de

CDI-mediated couplings are known for their mild conditions. The liberated imidazole in the reaction can act as a base, although sometimes an external base is not required. researchgate.net Similar to carbodiimide (B86325) methods, racemization can be a concern, and careful control of reaction conditions is necessary to preserve the enantiomeric purity of the product. rsc.org An organic synthesis procedure describes the preparation of methyl (1H-imidazole-1-carbonyl)-L-alaninate using CDI, highlighting the formation of the key activated intermediate. orgsyn.org

Acid Chloride/Amine Condensations

A more traditional and highly reactive approach to amide synthesis involves the conversion of the carboxylic acid to an acid chloride, which then reacts readily with an amine. For the synthesis of this compound, N-protected L-alanine would first be converted to N-protected L-alanyl chloride, typically using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov

The resulting acid chloride is a potent electrophile that reacts vigorously with diethylamine. nih.gov This reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIEA), to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. nih.gov A patent for the preparation of lidocaine (B1675312) hydrochloride describes a one-pot method involving an acylation reaction with chloroacetyl chloride followed by amination with diethylamine. google.com While highly efficient, the harsh conditions sometimes required for acid chloride formation and the reactivity of the acid chloride itself can increase the risk of racemization of the chiral center in the L-alanine moiety.

Enantioselective Synthesis Strategies for Chiral Alaninamide Backbones

Diastereoselective Synthesis through Chiral Auxiliaries

One of the most reliable strategies for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic unit that is attached to a substrate to control the stereochemical outcome of subsequent reactions. wikipedia.org This approach is advantageous because it is applicable to a wide array of substrates and offers a predictable sense of asymmetric induction. williams.edu The products of these reactions are diastereomers, which can be separated more easily than enantiomers. williams.edu The auxiliary is typically recovered for reuse after it has served its purpose. wikipedia.org

Key characteristics of an effective chiral auxiliary include:

It must be readily available and inexpensive. researchgate.net

It must attach and detach under mild conditions without causing racemization of the product. researchgate.net

It must provide a strong stereochemical bias to guide the formation of the new stereocenter. researchgate.net

Applications of Oxazolidinone Chiral Auxiliaries

Among the most successful and widely used chiral auxiliaries are the oxazolidinones, often referred to as Evans auxiliaries. wikipedia.orgpublish.csiro.au These auxiliaries have become a standard for the stereoselective construction of chiral building blocks and natural products. researchgate.net They are particularly effective in controlling the stereochemistry of enolate reactions, such as alkylations and aldol (B89426) condensations. wikipedia.orgsci-hub.se

The general procedure involves several key steps:

Acylation: The oxazolidinone auxiliary is first acylated. This can be achieved by deprotonating the auxiliary with a strong base like n-butyllithium followed by the addition of an acyl chloride, or through milder conditions using an acyl transfer catalyst like 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgwilliams.edu

Diastereoselective Enolate Formation and Alkylation: The resulting N-acyloxazolidinone is treated with a base, such as sodium bis(trimethylsilyl)amide or lithium diisopropylamide, to form a specific (Z)-enolate. williams.eduresearchgate.net The bulky substituent on the chiral auxiliary (e.g., a benzyl (B1604629) or isopropyl group) effectively blocks one face of the enolate, forcing an incoming electrophile, such as an alkyl halide, to approach from the less sterically hindered face. williams.edu This results in a highly diastereoselective alkylation, often with diastereomeric ratios exceeding 98:2. williams.edu

Auxiliary Cleavage: After the stereocenter has been set, the chiral auxiliary is removed. A common method for cleavage is hydrolysis with lithium hydroperoxide (LiOOH), which selectively cleaves the exocyclic amide bond to yield the chiral carboxylic acid without racemization, while leaving the auxiliary intact for recovery. williams.edupublish.csiro.au In contrast, using lithium hydroxide (B78521) (LiOH) tends to cleave the endocyclic carbamate (B1207046) bond, destroying the auxiliary ring. publish.csiro.au

This methodology has proven powerful for establishing the absolute stereochemistry of multiple stereocenters in complex total synthesis projects. wikipedia.org

N-Alkylation Procedures for Amides and Amines

N-alkylation is a fundamental process for introducing alkyl groups onto nitrogen atoms in amides and amines, thereby creating secondary or tertiary structures.

Reductive Alkylation Methods

Reductive alkylation, also known as reductive amination for amines, is a versatile method for N-alkylation. This process typically involves the reaction of an amide or amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate, which is then reduced in situ to the desired N-alkylated product. researchgate.netgoogle.com

For the N-alkylation of amides, this method offers a direct route to secondary and tertiary amides. One approach involves reacting a primary amide with an aldehyde using a combination of trifluoroacetic acid and triethylsilane as the reducing system. epa.gov More advanced methods utilize transition metal catalysts. For instance, ruthenium-catalyzed reactions with hydrosilanes can selectively produce either secondary or tertiary amines from secondary amides by judiciously choosing the hydrosilane and catalyst loading. organic-chemistry.org Similarly, copper(II) bromide has been used to catalyze the reductive N-alkylation of primary amides with carbonyl compounds using 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) as a mild reducing agent. researchgate.net Zirconium-based catalysts have also been employed for the site-selective monoalkylation of sulfonamides using amides as the alkylating source under mild conditions. acs.org

Protecting Group Chemistry in Alaninamide Synthesis

In the synthesis of complex molecules like alaninamides, which contain multiple reactive sites, protecting groups are essential tools. thermofisher.com They are used to temporarily block a reactive functional group, such as an amine, to prevent it from undergoing unwanted reactions during a chemical transformation elsewhere in the molecule. thermofisher.commasterorganicchemistry.com After the desired reaction is complete, the protecting group is removed in a deprotection step. peptide.com

For peptide synthesis, which involves the formation of amide bonds, the N-terminus of one amino acid is protected while its C-terminus is activated to react with the deprotected N-terminus of another. thermofisher.com The choice of protecting groups is governed by the principle of orthogonality, which means that different protecting groups on the same molecule can be removed under distinct sets of conditions without affecting each other. masterorganicchemistry.comtotal-synthesis.com

N-Boc Protection and Deprotection Strategies

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in peptide synthesis. highfine.combrieflands.com It is valued for its stability under a wide range of conditions, including basic hydrolysis and catalytic hydrogenation, while being easily removable under acidic conditions. total-synthesis.com

Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. masterorganicchemistry.com

Deprotection: The removal of the Boc group is achieved using moderately strong acids. peptide.com Trifluoroacetic acid (TFA), often in a solution with dichloromethane (B109758) (DCM), is commonly used for this purpose. thermofisher.compeptide.com The mechanism involves the formation of a tert-butyl cation, which can be scavenged to prevent side reactions with nucleophilic amino acid residues like methionine or tryptophan. peptide.comtotal-synthesis.com

| Strategy | Reagents and Conditions | Notes |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, Et₃N) | A standard and efficient method for protecting primary and secondary amines. |

| Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | A common method in solid-phase peptide synthesis; scavengers are often added. peptide.com |

| Deprotection | Hydrochloric acid (HCl) in a solvent like dioxane or methanol | An alternative acidic condition for cleavage. brieflands.com |

N-Cbz Protection and Deprotection Strategies

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, was a landmark discovery in peptide chemistry. brieflands.comtotal-synthesis.com It is stable to both acidic and basic conditions, making it orthogonal to the base-labile Fmoc group and the acid-labile Boc group. total-synthesis.comtotal-synthesis.com

Protection: The Cbz group is installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions) or with an organic base. total-synthesis.com Other reagents like dibenzyl dicarbonate (Cbz₂O) can also be used. total-synthesis.com

Deprotection: The most common and mild method for removing the Cbz group is catalytic hydrogenolysis. highfine.comtotal-synthesis.com This involves reacting the protected compound with hydrogen gas (H₂) or a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst (e.g., Pd/C). total-synthesis.comthieme-connect.com This process releases the free amine along with toluene (B28343) and carbon dioxide. total-synthesis.com

| Strategy | Reagents and Conditions | Notes |

| Protection | Benzyl chloroformate (Cbz-Cl), Base (e.g., Na₂CO₃, Et₃N) | A classic method for amine protection. total-synthesis.com |

| Deprotection | H₂, Palladium on Carbon (Pd/C) | The most common method; proceeds under mild, neutral conditions. highfine.comtotal-synthesis.com |

| Deprotection | HBr in Acetic Acid | Harsher, non-catalytic conditions that can also cleave the Cbz group. brieflands.com |

Spectroscopic and Structural Characterization of N,n Diethyl L Alaninamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the three-dimensional structure of molecules. For N,N-Diethyl-L-alaninamide, both proton (¹H) and carbon-13 (¹³C) NMR are crucial for its structural verification.

Given the absence of publicly available experimental spectra, the following analyses are based on predicted NMR data generated using computational algorithms. These predictions provide a reliable estimation of the expected chemical shifts and are a valuable tool in structural analysis.

Proton NMR spectroscopy provides information on the different chemical environments of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound exhibits distinct signals corresponding to each unique proton group.

The protons of the two ethyl groups on the amide nitrogen are diastereotopic due to the chiral center at the alpha-carbon of the alanine (B10760859) moiety. This means that even though they are both part of ethyl groups, they are in slightly different chemical environments and are expected to have different chemical shifts. However, depending on the solvent and temperature, these signals may appear as complex multiplets.

The methine proton (CH) at the chiral center is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group. The methyl group (CH₃) protons attached to the chiral center will, in turn, appear as a doublet due to coupling with the single methine proton. The terminal methyl protons of the diethylamino group will likely appear as a triplet, coupling with the adjacent methylene (B1212753) protons.

Predicted ¹H NMR Chemical Shift Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (Alanine) | 1.15 | Doublet |

| CH₃ (Ethyl x2) | 1.10, 1.12 | Triplet, Triplet |

| CH₂ (Ethyl x2) | 3.25, 3.35 | Multiplet |

| CH (Alanine) | 3.50 | Quartet |

Note: The data presented in this table is predicted and may vary from experimental values.

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, a distinct signal is expected for each unique carbon atom.

The carbonyl carbon (C=O) of the amide group is typically the most downfield signal due to the strong deshielding effect of the double-bonded oxygen. The alpha-carbon (the chiral center) will also have a characteristic chemical shift. The carbons of the two ethyl groups attached to the nitrogen may show slightly different chemical shifts due to their diastereotopic nature, although this difference might be small.

Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 175.0 |

| CH (Alanine) | 50.0 |

| CH₂ (Ethyl x2) | 41.0, 42.0 |

| CH₃ (Alanine) | 18.0 |

Note: The data presented in this table is predicted and may vary from experimental values.

NMR spectroscopy is a critical tool for assessing the stereochemical configuration and enantiomeric purity of chiral compounds like this compound. wikipedia.orgresearchgate.netnih.govlibretexts.org While standard ¹H or ¹³C NMR spectra of a pair of enantiomers are identical, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric interactions, leading to distinguishable NMR signals for each enantiomer. researchgate.netlibretexts.org

For example, by reacting this compound with a chiral derivatizing agent, such as Mosher's acid, two diastereomers are formed. These diastereomers will have distinct NMR spectra, allowing for the quantification of each enantiomer by integrating the corresponding signals. wikipedia.org This method is highly effective for determining the enantiomeric excess (ee) and confirming the absolute configuration if a standard of known configuration is available for comparison. wikipedia.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of a compound and can also provide information about its elemental composition and structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.orgnih.govaragenbio.com For this compound, LC-MS would be used to confirm its molecular weight. wikipedia.orgnih.govaragenbio.comlcms.cz

In a typical LC-MS analysis, a solution of the compound is injected into the LC system, where it passes through a column that separates it from any impurities. The purified compound then enters the mass spectrometer, where it is ionized. Soft ionization techniques, such as electrospray ionization (ESI), are commonly used as they typically result in the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation. wikipedia.org The mass spectrometer then measures the m/z of this ion. For this compound (molecular weight 144.22 g/mol ), the expected [M+H]⁺ ion would have an m/z of approximately 145.23. The detection of this ion provides strong evidence for the presence and molecular weight of the target compound. nih.govaragenbio.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. researchgate.netmeasurlabs.combioanalysis-zone.comthermofisher.comlibretexts.org This precision allows for the determination of the elemental composition of a molecule, which is a definitive confirmation of its identity. researchgate.netbioanalysis-zone.comlibretexts.org

The theoretical exact mass of the protonated this compound ([C₇H₁₆N₂O + H]⁺) is 145.1335. An HRMS instrument can measure this mass with a very low margin of error (typically <5 ppm). measurlabs.comthermofisher.com By comparing the experimentally measured exact mass to the theoretical exact mass, the elemental formula can be unequivocally confirmed. researchgate.netbioanalysis-zone.com This level of accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. Techniques such as Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for identifying functional groups and elucidating molecular structure.

Infrared (IR) and Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy is a fundamental technique for the qualitative analysis of organic compounds by identifying their functional groups. researchgate.net The spectrum of an alaninamide derivative is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds. The amide group, central to the molecule's structure, gives rise to several characteristic bands known as Amide I, II, and III. halal.ac.ir

The Amide I band, appearing in the 1700–1600 cm⁻¹ region, is primarily associated with the C=O stretching vibration. mdpi.com The Amide II band, typically found between 1600 and 1500 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations. The Amide III band is more complex, arising from coupled C-N stretching and N-H bending vibrations, and appears in the 1300-1200 cm⁻¹ range. mdpi.com

For this compound, the absence of an N-H bond on the amide nitrogen (as it is a tertiary amide) means the Amide II band will be absent. The spectrum will be dominated by the Amide I (C=O stretch) and Amide III (C-N stretch) bands. Additionally, vibrations corresponding to the ethyl groups (C-H stretching and bending) and the alanine backbone will be present.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Assignment |

|---|---|---|

| N-H Stretch (primary/secondary amides) | 3500-3100 | Stretching of the amide N-H bond |

| C-H Stretch (alkyl) | 3000-2850 | Asymmetric and symmetric stretching of C-H bonds in methyl and methylene groups |

| Amide I | 1700-1630 | C=O stretching vibration |

| Amide II (secondary amides) | 1600-1500 | N-H bending and C-N stretching |

| C-H Bend (alkyl) | 1470-1350 | Bending (scissoring, wagging) of C-H bonds |

| Amide III | 1300-1200 | C-N stretching and N-H bending |

Linear Polarized IR-Spectroscopy (IR-LD) for Oriented Systems

Linear polarized IR spectroscopy, or IR linear dichroism (IR-LD), is a specialized technique used to determine the orientation of molecules or specific functional groups within an ordered sample, such as a crystal or a stretched polymer film. researchgate.netnih.gov The method relies on measuring the differential absorption of infrared light polarized parallel and perpendicular to a reference axis in the sample.

When applied to an oriented alaninamide derivative, IR-LD can provide precise information on the spatial orientation of the amide plane (O=C-N). By analyzing the dichroic ratio of the Amide I (C=O stretch) and other characteristic bands, the average angle of these transition dipole moments relative to the orientation axis can be calculated. researchgate.net This information is crucial for understanding the supramolecular arrangement and intermolecular interactions, such as hydrogen bonding, in anisotropic systems. nih.gov

Chiroptical Spectroscopy

Chiroptical techniques are essential for studying chiral molecules, as they respond differently to left- and right-circularly polarized light.

Circular Dichroism (CD) Spectroscopy for Chiral Properties

Circular Dichroism (CD) spectroscopy is a powerful method for investigating the stereochemical features of chiral molecules. mdpi.comresearchgate.net It measures the difference in absorption of left- and right-circularly polarized light by a sample. A non-zero CD signal is only observed for chiral molecules that lack a plane of symmetry. The resulting spectrum, plotting the differential absorption (often as ellipticity) versus wavelength, can provide a unique fingerprint of a molecule's absolute configuration and conformation in solution. nih.gov

For this compound, the stereogenic center at the alpha-carbon of the L-alanine residue imparts chirality to the molecule. A CD spectrum would be expected to show specific positive or negative bands, known as Cotton effects, corresponding to the electronic transitions of the molecule's chromophores, primarily the amide group. nih.gov The sign and magnitude of these Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the chiral center, making CD spectroscopy an invaluable tool for confirming the enantiomeric identity and studying conformational preferences of alaninamide derivatives in solution. nih.gov

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.govwikipedia.org

Single Crystal X-ray Diffraction Analysis of Alaninamide Derivatives

Single crystal X-ray diffraction provides an atomic-resolution view of how molecules are arranged in a crystal lattice. researchgate.net To perform this analysis, a high-quality single crystal of the alaninamide derivative is required. nih.gov This crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is measured. nih.gov From the positions and intensities of the diffracted spots, a three-dimensional electron density map of the unit cell can be calculated, from which the positions of all atoms (excluding hydrogen, typically) can be determined.

The analysis yields a wealth of structural data, including precise bond lengths, bond angles, and torsion angles, which define the molecule's conformation. bohrium.com It also reveals the packing arrangement of molecules in the crystal and provides definitive information about intermolecular interactions, such as hydrogen bonds. mdpi.com For a chiral compound like an L-alaninamide derivative, the analysis unequivocally determines its absolute configuration. nih.gov

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |

| Space Group | Describes the symmetry elements of the unit cell. | P2₁2₁2₁ |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = 5.8 Å, b = 9.2 Å, c = 15.4 Å, α=β=γ=90° |

| Bond Length (C=O) | The distance between the carbon and oxygen atoms of the amide carbonyl group. | 1.24 Å |

| Bond Angle (Cα-C-N) | The angle formed by the alpha-carbon, carbonyl carbon, and amide nitrogen. | 116.5° |

| Torsion Angle (ω) | The dihedral angle about the amide C-N bond, indicating planarity. | 178.9° (trans) |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

Information regarding the specific intermolecular interactions, hydrogen bond networks, and crystal packing arrangement for this compound is not available in published crystallographic data.

Conformational Analysis in the Solid State

Detailed analysis of the solid-state conformation of this compound, including specific torsion angles that define the molecular shape within a crystal lattice, is contingent on experimental structural data which is currently unavailable.

Chemical Reactivity and Transformations of N,n Diethyl L Alaninamide Derivatives

Amide Bond Hydrolysis Studies

The amide bond is generally stable, a feature critical to the structure of peptides and proteins. uwindsor.ca However, under certain conditions, it can undergo hydrolysis. The stability of the amide bond in derivatives of N,N-Diethyl-L-alaninamide is influenced by several factors, and its cleavage can proceed through specific mechanistic pathways.

The susceptibility of an amide bond to hydrolysis is not solely dependent on reaction conditions like pH and temperature, but is also significantly influenced by the molecular structure of the amide itself. uwindsor.carsc.org In derivatives of this compound, particularly N-acylated versions, the nature of the acyl group and its substituents plays a pivotal role in determining the rate of amide bond cleavage. nih.govacs.org

Research on N-acylated amino acid amides and peptides has revealed that amide bonds located remotely from the N-acyl group can exhibit surprising instability. nih.govacs.org This hydrolysis is particularly sensitive to electronic effects, with electron-rich acyl groups accelerating the cleavage. For instance, when an electron-rich aromatic carboxylic acid is used to acylate the amino nitrogen of an amino acid amide, the distal amide bond (four bonds away) can be easily hydrolyzed under mild acidic conditions, such as in trifluoroacetic acid/water mixtures at room temperature. acs.org

The effect of substituents on an N-terminal aromatic acyl group is a key determinant of this hydrolytic instability. Electron-donating groups on the aromatic ring enhance the rate of hydrolysis. acs.org This relationship has been quantified, showing that the rate of hydrolysis can be predicted based on the substituent's Hammett σ value. nih.govacs.org This predictability underscores the significant electronic influence transmitted through the molecule to the remote amide bond.

Conversely, the stability of the amide bond is partly due to the resonance between the nitrogen lone pair and the carbonyl group, which imparts a partial double bond character to the C-N bond. uwindsor.ca Factors that disrupt this resonance can increase the susceptibility to hydrolysis.

Table 1: Influence of Acyl Group Substituents on Amide Bond Hydrolysis

| Acylating Group | Substituent Nature | Effect on Hydrolysis Rate | Reference |

|---|---|---|---|

| Aromatic Carboxylic Acids | Electron-Donating Groups | Accelerates | acs.org |

| Aromatic Carboxylic Acids | Electron-Withdrawing Groups | Decelerates | acs.org |

| General Amides | Factors disrupting C-N resonance | Accelerates | uwindsor.ca |

This table is generated based on principles discussed in the referenced literature.

The mechanism of amide hydrolysis can vary depending on the specific substrate and conditions. For N-acylated amino acid amides, a proposed pathway involves the formation of a cyclic intermediate. The process is thought to be initiated by the participation of the N-acyl group's carbonyl oxygen.

In a mechanism analogous to substrate-assisted catalysis observed in some enzymes, the N-acyl group can facilitate the hydrolysis of a remote amide bond. nih.gov This can occur through the formation of a five-membered ring intermediate. For N-acylated derivatives of alaninamide, this would involve an intramolecular attack of the acyl oxygen onto the carbon of the amide to be cleaved. This process can lead to the formation of an oxazolinium ion intermediate. nih.gov

In the specific case of N-acylated alaninamide derivatives, the neighboring acyl group can act as an intramolecular catalyst. The formation of an oxazolinium ion provides a lower energy pathway for the cleavage of the amide bond. This type of intermediate is well-documented in the enzymatic hydrolysis of polysaccharides like chitin (B13524) by chitinases, where the N-acetyl group of a glucosamine (B1671600) residue assists in the cleavage of the glycosidic bond via an oxazolinium ion intermediate. nih.gov

Reactions at the Amide Nitrogen and Alpha-Carbon

The amide nitrogen and the adjacent alpha-carbon in this compound are key sites for synthetic modifications. These modifications can introduce new functional groups and create new stereocenters, significantly expanding the chemical diversity of its derivatives.

While the amide nitrogen is generally less nucleophilic than an amine nitrogen, it can be deprotonated by a strong base to form an amidate anion, which is a potent nucleophile. acs.org This allows for N-alkylation reactions. However, direct N-alkylation of amides with alkyl halides often requires harsh conditions.

More modern and efficient methods for the N-alkylation of amides have been developed using transition metal catalysts. rsc.orgrsc.org These catalytic systems enable the use of more readily available alkylating agents like alcohols. The reaction often proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. In this process, the catalyst temporarily dehydrogenates the alcohol to an aldehyde, which then undergoes condensation with the amide. The resulting intermediate is then reduced by the catalyst using the "borrowed" hydrogen. rsc.org Iridium and ruthenium complexes are commonly used for this transformation. rsc.orgresearchgate.net

For α-amino acid amides, which are structurally very similar to this compound, direct N-alkylation with alcohols using a ruthenium catalyst has been demonstrated to proceed with excellent retention of the original stereochemistry at the alpha-carbon. researchgate.net This method is atom-economical, as the only byproduct is water. rsc.orgresearchgate.net

Table 2: Catalytic Systems for N-Alkylation of Amides

| Catalyst Type | Alkylating Agent | General Reaction Conditions | Reference |

|---|---|---|---|

| Iridium Complexes | Alcohols | Requires a co-catalyst (e.g., NaOAc) | rsc.org |

| Ruthenium Complexes | Alcohols | Base-free, often with an additive (e.g., diphenylphosphate) | researchgate.net |

| Copper(II) Triflate | Nitriles and Alcohols | Low catalyst loading | organicchemistrydata.org |

| Nickel Nanoparticles | Alcohols | Reusable catalyst | rsc.org |

The alpha-carbon of this compound is stereogenic and holds a proton that can be abstracted by a strong base to form an enolate. The subsequent alkylation of this enolate can be controlled to favor the formation of one diastereomer over another, a process known as diastereoselective alkylation.

A well-established strategy for achieving high diastereoselectivity in the α-alkylation of amides involves the use of chiral auxiliaries. The Evans oxazolidinone auxiliaries are a prominent example. In this approach, the chiral auxiliary is attached to the N-acyl group of the amide. Upon formation of the Z-enolate, the bulky group on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile (alkyl halide) to the opposite face with high selectivity. The auxiliary can then be cleaved to yield the α-alkylated product with a high degree of stereopurity.

Another approach involves the use of chiral bases to deprotonate the α-carbon, creating a chiral enolate complex that then reacts with the electrophile. While this method has been successful for ketones, its application to amides is also an area of investigation.

For derivatives of amino acids, chiral sulfinamide auxiliaries attached to the nitrogen have been used to direct the diastereoselective alkylation of ester enolates. acs.org This strategy provides access to unnatural α,α-disubstituted amino acid derivatives. The sulfinamide auxiliary is believed to form a chelated transition state that directs the approach of the electrophile. acs.org

Recent advancements have also focused on catalytic enantioselective methods. For example, a nickel catalyst has been shown to accomplish the enantioselective intermolecular alkylation of racemic starting materials, offering a more atom-economical approach to creating α-chiral carbonyl compounds. nih.gov

Formation of Polymeric Structures and Conjugates

The bifunctional nature of alanine (B10760859) derivatives, possessing both an amino and a carboxyl group (or its amide equivalent), makes them valuable monomers for the synthesis of polymers, particularly polyamides. acs.orgresearchgate.net this compound, as a derivative of alanine, can be envisioned as a component in the creation of larger polymeric structures and bioconjugates.

Polyamides containing α-amino acid residues are of significant interest as biodegradable and biocompatible materials. acs.orgresearchgate.net The synthesis of such polymers often involves the polycondensation of diamines and diacyl chlorides. Alanine-containing diamines can be reacted with various dicarboxylic acid chlorides to produce polyamides with the alanine moiety incorporated into the polymer backbone. acs.orgresearchgate.net Similarly, copolymers can be formed by the free radical polymerization of acrylic monomers bearing alaninamide side chains, such as N-acryloyl L-alaninamide. masterorganicchemistry.com

The amine functionality in related alanine derivatives also allows for their conjugation to pre-existing polymers. This is a common strategy for modifying the properties of materials or for creating drug-polymer conjugates. For instance, polymers with reactive side groups, such as N-hydroxysuccinimide (NHS) esters or epoxy groups, can react with the amine group of an alanine derivative to form a stable amide or secondary amine linkage. monash.edu This approach has been used to attach enzymes and other proteins to synthetic polymers, often to enhance their stability or to impart new functionalities like thermoresponsiveness. monash.edu

Table 3: Methods for Polymer and Conjugate Formation

| Method | Monomers/Reactants | Resulting Structure | Reference |

|---|---|---|---|

| Polycondensation | Alanine-derived diamines and diacyl chlorides | Polyamides | acs.orgresearchgate.net |

| Free Radical Polymerization | N-acryloyl L-alaninamide and co-monomers | Copolymers with alaninamide side chains | masterorganicchemistry.com |

| Polymer Conjugation | Polymers with epoxy groups and α-chymotrypsin | Enzyme-polymer nanoconjugates | monash.edu |

| Polymer Conjugation | Polymers with NHS esters and lysozyme | Protein-polymer conjugates |

Synthesis of Thermo-Responsive Hydrogels from N-Acryloyl Alaninamide

Thermo-responsive hydrogels are advanced materials capable of undergoing a reversible sol-gel transition in response to temperature changes. Derivatives of alaninamide, specifically N-acryloyl L-alaninamide (NAlALA), have been utilized as monomers in the synthesis of such "smart" hydrogels. These materials are of significant interest for applications like sustained drug delivery, where temperature can be used as a trigger for gelation and subsequent release of an entrapped therapeutic agent.

The synthesis of these hydrogels is typically achieved through the free radical polymerization of NAlALA with a more hydrophilic co-monomer, such as N-acryloyl glycinamide (B1583983) (NAGA). acs.org This copolymerization allows for the fine-tuning of the hydrogel's properties, particularly its gel-to-sol transition temperature. The NAlALA monomer is specifically chosen to introduce hydrophobicity and chirality into the polymer network, influencing its thermo-responsive behavior. acs.orgnih.gov

Research has shown that copolymers of NAGA and NAlALA can be synthesized in an aqueous medium via radical polymerization. nih.gov The resulting copolymers exhibit Upper Critical Solubilization Temperature (UCST) behavior, meaning they form a gel at lower temperatures and transition to a solution (sol) upon heating. acs.org The precise temperature at which this gel↔sol transition occurs is dependent on several factors, including the polymer's molecular weight, concentration, and, most critically, the ratio of the hydrophobic NAlALA units to the hydrophilic NAGA units in the copolymer chain. acs.orgnih.gov

Detailed studies have demonstrated a clear correlation between the composition of the copolymer and its transition temperature. Increasing the proportion of the more hydrophobic N-acryloyl-alaninamide-based units leads to an increase in the gel→sol transition temperature. acs.org This is because the alanine residues introduce hydrophobic characteristics that strengthen the polymer network, requiring more thermal energy to disrupt the gel state. acs.orgnih.gov

The table below summarizes the effect of NAlALA content on the gel-sol transition temperature of Poly(NAGA-co-NAlALA) copolymers.

| % NAlALA in Feed | Resulting Copolymer | Gel→Sol Transition Temperature (°C) | Observations |

| 0% | Poly(NAGA) Homopolymer | Lower | Forms a cohesive gel. |

| 50% | Poly(NAGA-co-NAlALA) | Intermediate | Transition temperature increases. Gel consistency is reduced compared to the homopolymer. acs.org |

| 75% | Poly(NAGA-co-NAlALA) | Higher | Further increase in transition temperature. acs.org |

These findings highlight the ability to precisely control the thermo-responsive properties of hydrogels by incorporating N-acryloyl alaninamide, making them suitable for various biomedical applications where specific physiological temperatures are targeted. researchgate.net

Carbohydrate Conjugation Methodologies

Glycoconjugates, molecules where a carbohydrate is covalently linked to another chemical species like a peptide or lipid, are crucial in numerous biological recognition processes. nih.gov The conjugation of carbohydrates to derivatives of this compound can produce novel structures for research in biochemistry and materials science. While direct conjugation to this compound is not commonly reported, established bioconjugation methodologies can be readily applied to its functionalized derivatives.

To undergo conjugation with a carbohydrate, a derivative of this compound would first need to be synthesized to possess a suitable functional group, such as a primary amine (-NH₂) or a carboxylic acid (-COOH). Once functionalized, several robust chemical methods are available.

Amide Bond Formation: One of the most common strategies for conjugation involves the formation of an amide bond. nih.gov This requires one molecule with a carboxylic acid and another with a primary amine. If an alaninamide derivative is prepared with a terminal primary amine, it can be coupled to a carbohydrate that has a carboxylic acid group (e.g., aldonic acid). The reaction is typically facilitated by a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(-3-dimethylaminopropyl) carbodiimide (EDC). nih.govthermofisher.com EDC activates the carboxyl group, making it susceptible to nucleophilic attack by the primary amine, resulting in a stable amide linkage. thermofisher.com

Reductive Amination: Reductive amination is another powerful and widely used method for linking a carbohydrate to a molecule containing a primary amine. nih.govfrontiersin.org This process takes advantage of the fact that reducing sugars exist in equilibrium between their cyclic hemiacetal form and an open-chain aldehyde form. nih.gov The aldehyde can react with a primary amine on a functionalized alaninamide derivative to form an intermediate imine (a Schiff base). nih.govfrontiersin.org This imine is then selectively reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). nih.gov A key advantage of this method is its ability to directly couple unmodified reducing sugars to proteins and other amine-containing molecules. nih.govresearchgate.net

The following table summarizes these applicable conjugation methodologies.

| Conjugation Method | Required Functional Group on Alaninamide Derivative | Required Functional Group on Carbohydrate | Resulting Linkage | Key Reagents |

| Amide Bond Formation | Primary Amine (-NH₂) | Carboxylic Acid (-COOH) | Amide (-CO-NH-) | EDC |

| Reductive Amination | Primary Amine (-NH₂) | Reducing Sugar (Aldehyde) | Secondary Amine (-NH-CH₂-) | Sodium Cyanoborohydride (NaBH₃CN) |

These methodologies provide a versatile toolkit for the synthesis of novel glycoconjugates based on the this compound scaffold, enabling the development of new materials and probes for biological investigation.

Applications in Advanced Chemical Synthesis and Chiral Technologies

Role as Chiral Auxiliaries in Asymmetric Organic Synthesis

Chiral auxiliaries are instrumental in asymmetric synthesis, providing a temporary source of chirality to a prochiral substrate to direct the formation of a specific stereoisomer. While the literature on N,N-Diethyl-L-alaninamide as a chiral auxiliary is not as extensive as for other more common auxiliaries, its structural motifs suggest potential applications in this domain.

Stereocontrol in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds with precise control over the stereochemistry at newly formed chiral centers is a cornerstone of modern organic synthesis. Chiral auxiliaries attached to a substrate can effectively shield one face of a reactive intermediate, such as an enolate, directing an incoming electrophile to the opposite face and thereby inducing diastereoselectivity.

In the context of this compound, its application as a chiral auxiliary would typically involve its covalent attachment to a reactant, for instance, through an amide linkage to a carboxylic acid. The resulting chiral amide can then be deprotonated to form a chiral enolate. The stereochemical outcome of subsequent reactions, such as alkylations or Michael additions, would be influenced by the steric and electronic properties of the this compound moiety. The bulky diethylamino group, in conjunction with the inherent chirality of the alanine (B10760859) backbone, could create a well-defined chiral environment around the reactive center, favoring the formation of one diastereomer over the other. Following the desired transformation, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.

Reagents for Enantiomeric Separation and Resolution

The separation of enantiomers is a critical process in the pharmaceutical and fine chemical industries. Chiral derivatizing agents are frequently employed to convert a mixture of enantiomers into a mixture of diastereomers, which can then be separated by standard chromatographic techniques like high-performance liquid chromatography (HPLC).

Marfey's Reagent and Alaninamide-Based Chiral Derivatizing Agents

A prominent example of a chiral derivatizing agent is Marfey's reagent, which is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). nih.govnbinno.com This reagent reacts with primary and secondary amines to form stable diastereomeric derivatives. The core of Marfey's reagent is an L-alaninamide unit, highlighting the utility of this structural motif in chiral derivatization.

While this compound is not Marfey's reagent itself, its structural similarity suggests its potential as a precursor or a component in analogous chiral derivatizing agents. The fundamental principle involves the introduction of a chiral handle (the alaninamide derivative) to the analyte, enabling the differentiation of its enantiomers. Researchers have developed various analogs of Marfey's reagent by modifying the amino acid amide portion to optimize the separation of specific classes of compounds. nbinno.commdpi.com The development of a derivatizing agent based on this compound would follow this logic, aiming to create diastereomers with distinct physicochemical properties suitable for separation.

High-Performance Liquid Chromatography (HPLC) Applications for Diastereomer Separation

Once a mixture of enantiomers is converted into a mixture of diastereomers using a chiral derivatizing agent, HPLC becomes a powerful tool for their separation. nih.govnih.gov The diastereomers, having different physical and chemical properties, will interact differently with the stationary phase of the HPLC column, leading to different retention times and, thus, their separation.

The effectiveness of the separation depends on the structural differences between the diastereomers. A well-designed chiral derivatizing agent, potentially one incorporating a moiety like this compound, would lead to diastereomers with significant conformational differences, enhancing the selectivity of the HPLC separation. The choice of the HPLC column (e.g., reversed-phase C18) and the mobile phase composition are critical parameters that are optimized to achieve baseline separation of the diastereomeric peaks. mdpi.com The separated diastereomers can then be collected, and the chiral derivatizing agent can be cleaved to yield the pure enantiomers of the original analyte.

Building Blocks in Peptide and Peptidomimetic Chemistry

Amino acids and their derivatives are the fundamental building blocks for the synthesis of peptides and peptidomimetics, molecules with wide-ranging biological activities. The incorporation of non-standard amino acid derivatives, such as this compound, can introduce unique structural and functional properties into these molecules.

Incorporation into Oligopeptides and Macrocycles

In the synthesis of oligopeptides, this compound could be incorporated into the peptide chain using standard solid-phase or solution-phase peptide synthesis methodologies. Its N-terminal amino group can participate in peptide bond formation, while the C-terminal diethylamide group would cap the C-terminus of the peptide. This modification can significantly alter the peptide's properties, such as its resistance to enzymatic degradation by carboxypeptidases, its solubility, and its conformational preferences.

Studies of Solute-Solute Interactions in Aqueous Solutions of Amides and Peptides

The interactions of amides and peptides in aqueous solutions are fundamental to understanding a wide range of biological processes, from protein folding to molecular recognition. The amide group's ability to participate in hydrogen bonding and the influence of its alkyl substituents on hydrophobic interactions are key determinants of its behavior in water. scienceready.com.au

For this compound, the N,N-disubstituted amide group is incapable of acting as a hydrogen bond donor, which distinguishes it from primary and secondary amides. scienceready.com.au However, the carbonyl oxygen can still act as a hydrogen bond acceptor. scienceready.com.au The two ethyl groups on the nitrogen atom introduce a significant hydrophobic character to the molecule. Consequently, in an aqueous environment, solute-solute interactions involving this compound would be governed by a balance of dipole-dipole interactions of the amide group, hydrogen bonding with water, and hydrophobic interactions of the ethyl and methyl (from the alanine backbone) groups.

Thermodynamic studies of simple amides in water provide a framework for understanding these interactions. The free energy of interaction between amide molecules in water is often favorable, as indicated by negative chemical potential derivatives (μ₂₃). nih.gov This suggests that even in a polar solvent like water, amide groups have a tendency to associate with one another.

To illustrate the thermodynamics of these interactions, the following interactive table presents representative data for the interaction of various amides in aqueous solution. While this data is not specific to this compound, it provides insight into the general principles governing amide interactions.

Table 1: Representative Thermodynamic Interaction Coefficients of Amides in Aqueous Solution

| Interacting Amides | µ₂₃ (cal·mol⁻¹·molal⁻¹) |

|---|---|

| Malonamide and Acetamide | -8.6 ± 2.2 |

| Propionamide and N-methylformamide | -15.2 ± 1.5 |

| Acetamide and N-methylacetamide | -25.8 ± 2.6 |

This table is populated with illustrative data from related compounds to demonstrate the principles of solute-solute interactions.

The increasingly favorable (more negative) interaction energies with increasing alkyl substitution suggest that hydrophobic effects play a significant role in the association of amides in water. Based on this trend, it can be inferred that this compound would exhibit a notable tendency for self-association in aqueous solutions.

Investigation of Non-Enzymatic Peptide Bond Formation Pathways

The formation of peptide bonds is a cornerstone of biochemistry, and understanding the mechanisms of this process, both enzymatically and non-enzymatically, is a subject of ongoing research. Non-enzymatic peptide bond formation is of particular interest in the context of prebiotic chemistry and the origins of life. The fundamental reaction is a dehydration or condensation reaction between the carboxyl group of one amino acid and the amino group of another.

In the context of this compound, its potential involvement in non-enzymatic peptide bond formation would be as a C-terminal residue, as its N-terminal amino group is part of the amide linkage. The key structural feature is the N,N-disubstituted amide, which is generally more stable to hydrolysis than primary or secondary amides.

The reverse reaction, the non-enzymatic cleavage of peptide bonds, has been studied for simple peptides. researchgate.netrsc.orgnih.gov The rate of this hydrolysis is dependent on pH and the specific amino acid residues involved. researchgate.netrsc.orgnih.gov For instance, studies on the cleavage of the glycine (B1666218) trimer (GGG) have shown that the mechanism and rate constants are significantly influenced by pH. researchgate.netrsc.orgnih.gov

The following interactive table provides illustrative rate constants for the non-enzymatic cleavage of the glycine trimer at 95°C, showcasing the pH dependency of different cleavage pathways.

Table 2: Illustrative Rate Constants for Non-Enzymatic Cleavage of Glycine Trimer (GGG) at 95°C

| pH | Scission Rate Constant (k_sc) (s⁻¹) | Backbiting Rate Constant (k_bb) (s⁻¹) |

|---|---|---|

| 3 | 1.2 x 10⁻⁸ | 2.5 x 10⁻⁸ |

| 5 | 1.0 x 10⁻⁸ | 4.0 x 10⁻⁸ |

| 7 | 1.5 x 10⁻⁸ | 5.0 x 10⁻⁸ |

This table presents data for a model peptide to illustrate the principles of non-enzymatic peptide bond cleavage.

The stability of the N,N-diethylamide group in this compound would likely make it less susceptible to hydrolysis compared to unsubstituted or monosubstituted amides. This stability could be a desirable feature if the molecule were to be used as a building block in the synthesis of peptide analogs where resistance to degradation is required. Conversely, its inherent stability would make its direct participation in non-enzymatic ligation reactions, where the amide bond is formed, less favorable without appropriate activation of the carboxyl group of a partner molecule.

Future Research Directions

Innovations in Stereoselective Synthesis of N,N-Diethyl-L-alaninamide Analogues

The development of novel and efficient methods for the stereoselective synthesis of this compound analogues is a primary focus for future research. While classical methods for amide bond formation are well-established, there is a continuous drive for more atom-economical, environmentally benign, and highly selective catalytic processes.

One promising avenue is the application of rhodium-catalyzed asymmetric synthesis . Recent studies have demonstrated the efficacy of rhodium catalysts in the one-step synthesis of chiral β-branched amides through the highly enantioselective isomerization of allylamines. nih.govresearchgate.netillinois.edu This methodology, which involves an enamine exchange and subsequent oxidation, offers a modular approach to creating diverse amide structures with excellent enantioselectivity. researchgate.net Future work could adapt this rhodium-catalyzed domino process to synthesize a library of this compound analogues with various substitutions at the α- and β-positions, providing a rapid route to novel chiral building blocks. researchgate.net

Furthermore, the design of new planar chiral rhodium indenyl catalysts presents an opportunity to achieve high regio- and enantioselectivity in C–H amidation reactions. acs.org By focusing on electronic asymmetry in the catalyst design, researchers can potentially functionalize unactivated C-H bonds in precursors to this compound, leading to the synthesis of complex and previously inaccessible analogues. acs.org

Organocatalysis also remains a vibrant area of research for the synthesis of chiral amides. The development of novel chiral amine catalysts could facilitate enantioselective reactions, such as conjugate additions to α,β-unsaturated systems, to introduce stereocenters with high control. Exploring these metal-free catalytic systems would offer a sustainable alternative for the synthesis of this compound derivatives.

Future synthetic innovations will likely focus on the following:

Catalyst Development: Designing more active and selective catalysts (both metal-based and organocatalytic) for asymmetric amide synthesis.

Substrate Scope Expansion: Broadening the range of starting materials that can be used to generate diverse this compound analogues.

Process Optimization: Developing more efficient and sustainable reaction conditions with lower catalyst loadings and milder reaction parameters.

Advanced Spectroscopic Characterization of Chiral Amide Conformational Dynamics

A deeper understanding of the three-dimensional structure and conformational flexibility of this compound and its analogues is crucial for elucidating their function and designing new molecules with desired properties. Advanced spectroscopic techniques, in conjunction with computational methods, will play a pivotal role in this endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be a cornerstone for conformational analysis. Dynamic NMR (DNMR) studies can provide valuable information on the rotational barriers around the amide C-N bond and other single bonds within the molecule. ut.eeresearchgate.net Future research could employ advanced NMR techniques, such as Residual Dipolar Couplings (RDCs) and Nuclear Overhauser Effect (NOE) studies, to obtain more precise structural restraints for determining the preferred solution-state conformations of this compound analogues. cdnsciencepub.comnih.gov

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for studying the stereochemistry and solution-state conformation of chiral molecules. nih.gov VCD is particularly sensitive to the amide-I and amide-II vibrational modes, which can provide distinct signatures for different secondary structures and local conformations. nih.gov Future studies could utilize VCD to:

Determine the absolute configuration of newly synthesized this compound analogues.

Investigate the influence of solvent and temperature on the conformational equilibrium of these molecules.

Probe the interactions of alaninamide derivatives with other molecules, such as biological receptors or metal ions. researchgate.net

The combination of experimental VCD spectra with Density Functional Theory (DFT) calculations will be essential for accurate spectral interpretation. nih.gov DFT methods can be used to predict the VCD spectra for different possible conformers, and by comparing these theoretical spectra with experimental data, the dominant solution-state structures can be identified. mdpi.com

| Spectroscopic Technique | Information Gained | Future Research Focus |

| NMR Spectroscopy | Rotational barriers, solution-state conformation | Application of advanced techniques like RDCs and NOESY for more precise structural determination. |

| Vibrational Circular Dichroism (VCD) | Absolute configuration, conformational analysis | Probing intermolecular interactions and solvent effects on conformation. |

| Density Functional Theory (DFT) | Prediction of VCD spectra, conformational energies | Improving the accuracy of calculations for larger and more flexible alaninamide analogues. |

Computational Design and Prediction of Novel Alaninamide Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, computational methods can be leveraged to design novel derivatives with tailored properties and to predict their biological activity or material performance.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method can be used to screen virtual libraries of this compound analogues against specific biological targets, such as enzymes or receptors. amazonaws.comresearchgate.net For instance, docking studies could be employed to design alaninamide derivatives with potential antimicrobial or anticancer activity by predicting their binding affinity to key proteins in pathogenic organisms or cancer cells. amazonaws.comekb.eg

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models for alaninamide derivatives, researchers can identify the key molecular descriptors (e.g., steric, electronic, and hydrophobic properties) that govern their activity. mdpi.comnih.gov These models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding synthetic efforts towards more potent compounds.

Molecular mechanics force fields can be used to perform conformational analysis and predict the three-dimensional structures of this compound derivatives. nih.gov By generating conformational energy maps, researchers can identify the low-energy conformers that are likely to be populated at physiological temperatures. This information is crucial for understanding the structure-activity relationships of these molecules.

The future of computational design in this area will likely involve:

Integration of Multiple Techniques: Combining molecular docking, QSAR, and molecular dynamics simulations to create a more comprehensive and predictive in silico workflow.

Machine Learning and Artificial Intelligence: Utilizing advanced algorithms to analyze large datasets and identify complex structure-property relationships.

Development of More Accurate Force Fields: Improving the parameters used in molecular mechanics calculations to provide more reliable predictions of molecular conformations and interactions.

Expanding Applications in Materials Science and Bio-Related Chemical Systems

The unique chiral structure of this compound and its analogues makes them attractive building blocks for the development of novel functional materials and for applications in various bio-related chemical systems.

In materials science , the incorporation of chiral alaninamide units into polymers can lead to the formation of materials with interesting chiroptical properties and self-assembly behaviors. nih.govmdpi.com For example, the synthesis of chiral supramolecular polymers based on alaninamide derivatives could result in the creation of novel gels, liquid crystals, or sensors. nih.gov Future research could explore the use of these chiral polymers in areas such as:

Chiral separations: As the stationary phase in chiral chromatography columns. researchgate.netmdpi.com

Asymmetric catalysis: As supports for chiral catalysts.

Chiroptical devices: For applications in optics and photonics.

In bio-related chemical systems , this compound and its derivatives have potential applications as:

Chiral Ligands in Asymmetric Catalysis: The nitrogen and oxygen atoms of the amide group can coordinate to metal centers, making these molecules suitable as chiral ligands for a variety of asymmetric transformations. rsc.orgnih.govmdpi.comnih.gov Future work could focus on designing and synthesizing novel alaninamide-based ligands for specific catalytic reactions, such as asymmetric hydrogenation or carbon-carbon bond formation.

Chiral Resolving Agents: The ability of chiral amides to form diastereomeric complexes with other chiral molecules can be exploited for the separation of enantiomers. jst.go.jpnih.gov Research in this area could involve the development of new alaninamide-based resolving agents with improved efficiency and broader applicability.

Biomedical Applications: The inherent chirality of these molecules makes them interesting candidates for interaction with biological systems, which are themselves chiral. nih.govmdpi.comresearchgate.netnih.gov Future investigations could explore the potential of this compound derivatives as modulators of protein-protein interactions, as components of drug delivery systems, or as probes for studying biological processes. mdpi.com

| Application Area | Specific Use | |

| Materials Science | Chiral polymers, stationary phases for chromatography | Development of novel materials with tunable chiroptical properties and applications in catalysis and sensing. |

| Asymmetric Catalysis | Chiral ligands for metal-catalyzed reactions | Design of more efficient and selective ligands for a broader range of asymmetric transformations. |

| Chiral Resolution | Resolving agents for the separation of enantiomers | Synthesis of new resolving agents with enhanced discriminatory power. |

| Biomedical Systems | Modulators of biological processes, drug delivery | Exploration of interactions with biological targets and development of novel therapeutic and diagnostic agents. |

Q & A

Q. What synthetic methodologies are recommended for preparing high-purity N,N-Diethyl-L-alaninamide, and how can side reactions be minimized?

this compound is typically synthesized via amidation of L-alanine with diethylamine under activated coupling conditions (e.g., using carbodiimides like EDC or HOBt). To minimize side reactions such as racemization or over-alkylation:

- Use anhydrous solvents (e.g., DMF or DCM) and inert atmospheres.

- Optimize reaction stoichiometry to avoid excess diethylamine.

- Monitor reaction progress via TLC or LC-MS to terminate before byproduct formation .

- Purify via column chromatography (silica gel, chloroform/methanol gradients) or recrystallization.

Q. How can researchers validate the stereochemical integrity of this compound during synthesis?

- Perform chiral HPLC using columns like Chiralpak IA or IB with mobile phases (e.g., hexane/isopropanol) to confirm retention time matches L-configuration standards.

- Compare optical rotation values with literature data (e.g., [α]D²⁵ ≈ +8.5° for L-isomers in ethanol) .

- Use ¹H-NMR to analyze coupling constants (J values) of α-protons, which differ between stereoisomers due to spatial arrangements .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key peaks should be observed?

- FT-IR : Amide C=O stretch (~1650 cm⁻¹), N-H bend (~1550 cm⁻¹), and ethyl C-H stretches (~2970 cm⁻¹) .

- ¹H-NMR (DMSO-d₆): δ 1.0–1.2 (t, 6H, CH₂CH₃), δ 3.2–3.4 (q, 4H, N-CH₂), δ 4.1 (m, 1H, α-CH), δ 8.1 (s, 1H, NH) .

- LC-MS : Molecular ion peak at m/z 173.2 [M+H]⁺ and fragmentation patterns consistent with amide bond cleavage .

Advanced Research Questions

Q. How can this compound be incorporated into peptide chains to study conformational effects on protein-ligand interactions?

- Use solid-phase peptide synthesis (SPPS) with Fmoc-protected this compound. Incorporate it at specific positions to assess steric/electronic impacts.

- Analyze secondary structures via circular dichroism (CD) spectroscopy; compare α-helix/β-sheet content with unmodified peptides .

- Perform molecular dynamics simulations to model how diethyl groups alter peptide flexibility and binding pockets .

Q. What experimental strategies resolve contradictions in reported metabolic stability data for this compound across in vitro assays?

- Controlled variable testing : Standardize incubation conditions (pH, temperature, enzyme concentrations) to eliminate batch-to-batch variability.

- Cross-validation : Compare results from liver microsomes (e.g., human vs. rat) and cell-based assays (e.g., HepG2) to identify species-specific metabolism .

- LC-HRMS metabolite profiling : Detect and quantify degradation products (e.g., dealkylated or oxidized derivatives) to clarify degradation pathways .

Q. How does this compound facilitate chiral separations in analytical chemistry, and what column chemistries optimize resolution?

- The compound’s ethyl groups enhance hydrophobic interactions with chiral stationary phases (CSPs), improving enantioselectivity.

- Recommended columns:

- Pirkle-type CSPs (e.g., Whelk-O1) for hydrogen-bonding interactions with the amide group.

- Polysaccharide-based CSPs (Chiralcel OD-H) for π-π interactions with aromatic moieties in analytes .

- Optimize mobile phase composition (e.g., hexane/ethanol with 0.1% trifluoroacetic acid) to balance retention and resolution .

Q. What in vivo models are appropriate for evaluating the neuropharmacological activity of this compound derivatives?

- Rodent behavioral assays : Tail-flick test (analgesia), elevated plus maze (anxiolytic effects).

- Microdialysis in brain regions (e.g., striatum) to monitor neurotransmitter release (dopamine, GABA) post-administration .

- Knockout mouse models (e.g., μ-opioid receptor KO) to isolate target-specific mechanisms .

Data Analysis and Interpretation

Q. How should researchers statistically validate dose-response relationships for this compound in enzyme inhibition studies?

- Fit data to a four-parameter logistic model: .

- Calculate IC₅₀ values with 95% confidence intervals using nonlinear regression (e.g., GraphPad Prism).

- Apply ANOVA with post-hoc Tukey tests to compare inhibition across enzyme isoforms .

Q. What computational tools predict the aqueous solubility of this compound derivatives, and how can predictions be experimentally verified?

- Software : Use Schrödinger’s QikProp or ACD/Labs Percepta to estimate logP (target ~1.2) and solubility (mg/mL).

- Experimental validation : Shake-flask method with HPLC quantification in PBS (pH 7.4) at 25°C .

Safety and Handling

Q. What PPE and engineering controls are essential when handling this compound in aerosol-generating procedures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.